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Compound of Interest

Compound Name: 3,4-Difluoronitrobenzene

Cat. No.: B149031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-
difluoronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Chemical Structure and Properties

e IUPAC Name: 1,2-Difluoro-4-nitrobenzene[1][2]
o CAS Number: 369-34-6[1][2]

e Molecular Formula: CeHsF2NO2[1][2]

e Molecular Weight: 159.09 g/mol [1][2]

o Appearance: Clear yellow liquid[3]

e Boiling Point: 76-80 °C at 11 mmHg[3]

e Density: 1.437 g/mL at 25 °C[3]

Spectral Data
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The following tables summarize the key spectral data for 3,4-difluoronitrobenzene.

Table 1: *H NMR Spectral Data

Chemical Shift (o, ppm) Multiplicity Assignment

Data not explicitly found in

search results

Table 2: 13C NMR Spectral Data

Chemical Shift (6, ppm)

Data not explicitly found in search results

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm~—?) Assighment

Specific peak assignments not explicitly found in  Nitro group (NO2) stretching, C-F stretching,
search results. General regions for relevant Aromatic C-H stretching, Aromatic C=C

functional groups are described in the protocol. stretching

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

159 Molecular ion [M]*

126 Loss of a nitrosyl radical (NO) froma [M - F +
O]~ ion (in negative ion mode)[4]

110 Loss of a nitryl radical (NOz2) froma[M - F +

O] ion (in negative ion mode)[4]

Additional fragmentation data under electron
ionization was not explicitly detailed in the

search results.
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Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
e Sample Preparation:

o Accurately weigh approximately 5-25 mg of 3,4-difluoronitrobenzene for H NMR, and
50-100 mg for 13C NMR.[5][6][7]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean vial.[6][7] The solvent should completely dissolve the compound.[6]

o If any solid particles are present, filter the solution through a small plug of glass wool in a
Pasteur pipette into a clean 5 mm NMR tube.[5] Suspended particles can negatively affect
the magnetic field homogeneity, leading to broadened spectral lines.[5]

o Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[6]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts.[8]

o Cap the NMR tube securely and label it appropriately.[5]

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's probe.

o The spectrometer's software is used to lock onto the deuterium signal of the solvent, which
stabilizes the magnetic field.[6]

o The magnetic field is shimmed (fine-tuned) to maximize its homogeneity and improve
spectral resolution.[6]

o The probe is tuned to the specific nucleus being observed (e.g., *H or 13C).[6]
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o

Set the appropriate acquisition parameters, including the number of scans, spectral width,
and relaxation delay, and initiate data collection.[6] For 3C NMR, a greater number of
scans is typically required due to its lower natural abundance and sensitivity compared to
1H.[5]

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

e Sample Preparation (Thin Film Method):

o

As 3,4-difluoronitrobenzene is a liquid, the "neat" or thin-film method is appropriate.[9]

Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).[9]

Place a second salt plate on top of the first to create a thin liquid film "sandwich".[9]

Ensure there are no air bubbles.

The salt plates must be handled with care and kept away from moisture, as they are
water-soluble.[9] Clean the plates with a dry organic solvent like acetone before and after
use.[10]

» Data Acquisition:

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
[10]

Acquire a background spectrum of the empty instrument to subtract any atmospheric

interferences (e.g., COz, H20).

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through
the sample, and a detector measures the amount of light absorbed at each frequency.[9]

The resulting data is processed by Fourier transformation to generate the infrared
spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm~1).[11]

3.3 Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

o Sample Introduction and lonization:

o The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.
[12]

o The gaseous molecules are then ionized. A common method is Electron lonization (El),
where a high-energy electron beam bombards the molecules, knocking off an electron to
form a molecular ion (a radical cation).[12][13][14] This high-energy process often causes
the molecular ion to fragment.[12]

o Alternative, "softer” ionization techniques like Atmospheric Pressure Chemical lonization
(APCI) can also be used, which may result in less fragmentation.[4]

o Mass Analysis and Detection:
o The newly formed ions are accelerated by an electric field into a mass analyzer.[12][14]

o The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on
their mass-to-charge (m/z) ratio.[12][14]

o Adetector at the end of the analyzer records the abundance of ions at each m/z value.[14]
The resulting mass spectrum is a bar graph plotting relative abundance against m/z.[13]
The most intense peak is called the base peak and is assigned a relative abundance of
100%.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound.
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Caption: Workflow for spectral analysis of 3,4-difluoronitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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